molecular formula C20H16F3N5O2 B2417089 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1358237-21-4

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2417089
CAS No.: 1358237-21-4
M. Wt: 415.376
InChI Key: VMBPONJANCTMAL-UHFFFAOYSA-N
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Description

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H16F3N5O2 and its molecular weight is 415.376. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA . DNA intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, disrupting the normal functioning of the DNA and potentially leading to cell death .

Mode of Action

The compound interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the compound between the base pairs of the DNA double helix . This disruption of the DNA structure can interfere with processes such as replication and transcription, which can lead to cell death .

Biochemical Pathways

Given its mode of action as a dna intercalator, it is likely that it affects pathways related to dna replication and transcription . Disruption of these processes can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The compound’s ability to intercalate dna suggests that it is able to cross cell membranes and reach the cell nucleus

Result of Action

The result of the compound’s action is the disruption of DNA structure through intercalation . This can interfere with vital cellular processes such as replication and transcription, potentially leading to cell death . This makes the compound a potential candidate for use as an anticancer agent .

Action Environment

The environment in which the compound acts can influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its target and exert its effects . .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide are largely determined by its interactions with various biomolecules. It has been found to intercalate DNA, which suggests that it may interact with enzymes, proteins, and other biomolecules involved in DNA replication and transcription . The nature of these interactions is likely to be influenced by the compound’s chemical structure, particularly its ability to form hydrogen bonds and π-π stacking interactions .

Cellular Effects

In cellular contexts, this compound has been shown to exhibit anti-proliferative effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells This suggests that it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is thought to involve its intercalation into DNA . This can disrupt the normal functioning of DNA, potentially leading to inhibition or activation of enzymes, changes in gene expression, and other effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings may change over time. For example, its anti-proliferative effects against cancer cells were found to be time-dependent . Information on the compound’s stability, degradation, and long-term effects on cellular function could be obtained from in vitro or in vivo studies.

Properties

IUPAC Name

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N5O2/c1-2-16-25-26-18-19(30)27(14-9-5-6-10-15(14)28(16)18)11-17(29)24-13-8-4-3-7-12(13)20(21,22)23/h3-10H,2,11H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBPONJANCTMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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